Oxazosulfyl

Description

Structure

3D Structure

Properties

IUPAC Name |

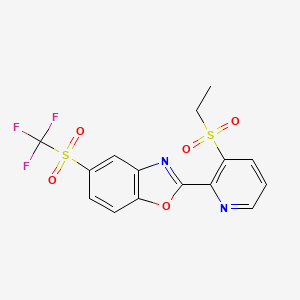

2-(3-ethylsulfonylpyridin-2-yl)-5-(trifluoromethylsulfonyl)-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11F3N2O5S2/c1-2-26(21,22)12-4-3-7-19-13(12)14-20-10-8-9(5-6-11(10)25-14)27(23,24)15(16,17)18/h3-8H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTQBEFQWTBZMED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(N=CC=C1)C2=NC3=C(O2)C=CC(=C3)S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11F3N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601337387 | |

| Record name | Oxazosulfyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1616678-32-0 | |

| Record name | Oxazosulfyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1616678320 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxazosulfyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601337387 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-ethylsulfonyl-2-pyridyl)-5-(trifluoromethylsulfonyl)-1,3-benzoxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXAZOSULFYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q63MCC2PTT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Profile of Oxazosulfyl

Introduction

Oxazosulfyl is a novel insecticide belonging to the sulfyl chemical class, discovered and developed by Sumitomo Chemical Co., Ltd.[1][2]. It is characterized by an ethylsulfonyl moiety and exhibits a broad spectrum of activity against a wide range of major rice insect pests, including those from the orders Hemiptera, Lepidoptera, and Coleoptera[1][2]. Registered in Japan in April 2021 under the trade name ALLES® granule, this compound is particularly effective against insect populations that have developed resistance to existing insecticides[1]. This document provides a comprehensive technical overview of this compound, focusing on its chemical structure, physicochemical properties, synthesis, mode of action, and the experimental protocols used to elucidate its activity.

Chemical Structure and Identification

This compound is a complex heterocyclic molecule containing a pyridine ring and a benzoxazole skeleton, with two distinct sulfonyl groups[1].

| Identifier | Value |

| IUPAC Name | 2-(3-ethylsulfonyl-2-pyridinyl)-5-(trifluoromethylsulfonyl)-1,3-benzoxazole[3] |

| CAS Number | 1616678-32-0[4] |

| Molecular Formula | C₁₅H₁₁F₃N₂O₅S₂[3] |

| Molecular Weight | 420.38 g/mol [5] |

| SMILES | CCS(=O)(=O)C1=C(N=CC=C1)C2=NC3=C(O2)C=CC(=C3)S(=O)(=O)C(F)(F)F[3] |

| InChI | InChI=1S/C15H11F3N2O5S2/c1-2-26(21,22)12-4-3-7-19-13(12)14-20-10-8-9(5-6-11(10)25-14)27(23,24)15(16,17,18)/h3-8H,2H2,1H3[3] |

| InChIKey | PTQBEFQWTBZMED-UHFFFAOYSA-N[3] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized below.

| Property | Value |

| Exact Mass | 420.0061 g/mol [5] |

| Elemental Analysis | C, 42.86%; H, 2.64%; F, 13.56%; N, 6.66%; O, 19.03%; S, 15.25%[5] |

| Acute Oral LD50 (rat) | > 300 mg/kg and < 2000 mg/kg body weight[1] |

| Acute Dermal LD50 (rat) | > 2000 mg/kg body weight[1] |

| Acute Inhalation LC50 (rat) | > 2030 mg/m³[1] |

Synthesis of this compound

The industrial synthesis of this compound involves a multi-step process that focuses on the precise introduction of the two different sulfonyl moieties onto the benzoxazole and pyridine rings[1].

Synthetic Pathway Overview

The general synthetic route for this compound starts from 3-chloro-2-cyanopyridine[6]. The key transformations include the introduction of an ethyl sulfide group, hydrolysis of the nitrile to a carboxylic acid, amide formation, cyclization to form the benzoxazole ring, and subsequent oxidation of the sulfur atoms to form the sulfones[6].

Experimental Protocol: Synthesis Overview

While a detailed, step-by-step industrial protocol is proprietary, the key steps based on published literature are as follows[1][6]:

-

Formation of the Picolinic Acid Intermediate : The synthesis begins with 3-chloro-2-cyanopyridine. The chloro substituent is replaced by an ethyl sulfide group. Subsequently, the nitrile group is hydrolyzed to form the corresponding picolinic acid[6]. An improved method utilizes sodium ethanesulfinate for the substitution reaction to avoid the use of ethanethiol, which has a strong odor[1].

-

Amide Formation : The resulting picolinic acid derivative is reacted with 2-hydroxy-5-(trifluoromethylsulfanyl)aniline to form an amide intermediate[6].

-

Cyclization to Benzoxazole : The amide intermediate undergoes cyclization, with the loss of a water molecule, to form the benzoxazole derivative[6].

-

Oxidation : In the final step, both the sulfide groups on the benzoxazole and pyridine moieties are oxidized to their corresponding sulfones to yield this compound[6].

Mode of Action

Initial studies suggested that this compound's primary mode of action was the state-dependent blockage of voltage-gated sodium channels (VGSCs)[6][7]. However, more recent evidence points to the inhibition of the vesicular acetylcholine transporter (VAChT) as the primary mechanism, with the interaction with VGSCs being a secondary effect[8][9][10].

Primary Mode of Action: Inhibition of Vesicular Acetylcholine Transporter (VAChT)

The Insecticide Resistance Action Committee (IRAC) has classified this compound as the sole member of the novel code 37, a vesicular acetylcholine transporter (VAChT) inhibitor[2][11].

-

Mechanism : VAChT is responsible for loading acetylcholine into synaptic vesicles. By inhibiting VAChT, this compound disrupts cholinergic synaptic transmission, leading to a reduction in nerve signaling, which results in paralysis and death of the target insect[9][10].

-

Evidence : Ligand-binding studies have shown that this compound potently inhibits the binding of a tritiated compound to VAChT, with a much greater potency (approximately 5000-fold) than its effect on VGSCs[8][10].

Secondary Mode of Action: Voltage-Gated Sodium Channel (VGSC) Blockade

This compound has been shown to bind to and stabilize the slow-inactivated state of insect voltage-gated sodium channels[5][7].

-

Mechanism : This action inhibits the sodium current, leading to a depression of spontaneous nerve activity and contributing to the paralytic effects observed in insects[6][7].

-

Evidence : Electrophysiological studies using the two-electrode voltage-clamp technique on Xenopus oocytes expressing insect VGSCs demonstrated that this compound blocks sodium currents in a concentration-dependent manner, with an IC₅₀ value of 12.28 μM for the slow-inactivated channels[5][7].

Insecticidal Activity

This compound demonstrates high insecticidal activity against a broad range of rice pests. The following table summarizes its efficacy, presenting median lethal concentration (LC₅₀) and median lethal dose (LD₅₀) values against various insect species.

| Target Pest | Order | Life Stage | Method | Efficacy (LC₅₀/LD₅₀) | Reference Compound | Ref. |

| Brown planthopper (Nilaparvata lugens) | Hemiptera | 3rd Instar Nymph | Foliar Spray | LC₅₀: 0.41 mg a.i./L | Imidacloprid (0.19) | [2] |

| Small brown planthopper (Laodelphax striatellus) | Hemiptera | 3rd Instar Nymph | Foliar Spray | LC₅₀: 0.61 mg a.i./L | Imidacloprid (0.18) | [2] |

| White-backed planthopper (Sogatella furcifera) | Hemiptera | 3rd Instar Nymph | Foliar Spray | LC₅₀: 0.82 mg a.i./L | Imidacloprid (0.17) | [2] |

| Green rice leafhopper (Nephotettix cincticeps) | Hemiptera | 3rd Instar Nymph | Foliar Spray | LC₅₀: 0.092 mg a.i./L | Imidacloprid (0.012) | [2] |

| Rice stem borer (Chilo suppressalis) | Lepidoptera | 2nd Instar Larva | Foliar Spray | LC₅₀: 0.20 mg a.i./L | Chlorantraniliprole (0.076) | [2] |

| Rice leafroller (Cnaphalocrocis medinalis) | Lepidoptera | 2nd Instar Larva | Foliar Spray | LC₅₀: 0.27 mg a.i./L | Chlorantraniliprole (0.025) | [2] |

| Rice leaf beetle (Oulema oryzae) | Coleoptera | Adult | Topical Application | LD₅₀: 0.0040 µg a.i./insect | Imidacloprid (0.0043) | [2] |

| German cockroach (Blattella germanica) | Blattodea | Adult Female | Topical Application | ED₅₀: 0.296 µ g/insect | - | [7] |

a.i. = active ingredient

Notably, this compound shows no cross-resistance with existing insecticides like imidacloprid and fipronil, making it a valuable tool for resistance management[12].

Experimental Protocols

Insecticidal Activity Bioassays

The insecticidal activity of this compound is determined through various bioassays, including foliar spray, topical application, and soil drench methods[1][12].

1. Foliar Spray Bioassay (for Planthoppers and Lepidopteran Larvae) [12]

-

Test Solutions : this compound is dissolved in an organic solvent mixture (e.g., Acetone:Tween 20, 95:5 v/v) to create a stock solution, which is then diluted with deionized water to at least five concentrations. A surfactant is added to the final test solutions.

-

Procedure :

-

Rice seedlings at the two- to three-leaf stage are placed in plastic pots.

-

10 mL of the test solution is sprayed onto the seedlings using a handheld sprayer.

-

After the sprayed solution has dried, the pots are covered with a mesh cage, and ten 3rd instar nymphs (for planthoppers) or ten 2nd instar larvae (for lepidopterans) are released into each cage.

-

The treated insects are maintained at a controlled temperature and photoperiod.

-

Mortality is assessed after a set period (e.g., 5 days). Insects that have dropped from the plants or are unresponsive to stimuli are considered dead.

-

LC₅₀ values are calculated from the resulting dose-response data.

-

2. Topical Bioassay (for Rice Leaf Beetle) [2]

-

Test Solutions : this compound is dissolved in acetone to prepare a series of concentrations.

-

Procedure :

-

Adult rice leaf beetles are anesthetized with carbon dioxide.

-

A small volume (e.g., 0.5 µL) of the test solution is applied to the dorsal thorax of each insect using a micro-applicator.

-

Treated insects are placed in a container with a food source (e.g., rice seedlings) and maintained under controlled conditions.

-

Mortality is assessed after 24-48 hours.

-

LD₅₀ values are calculated.

-

Mode of Action: Two-Electrode Voltage-Clamp (TEVC) Assay

The effect of this compound on voltage-gated sodium channels is studied using the TEVC technique on Xenopus laevis oocytes expressing insect sodium channels[7].

1. Oocyte Preparation and Channel Expression :

-

Xenopus laevis oocytes are surgically removed and treated with collagenase to remove the follicular layer.

-

cRNA encoding the insect voltage-gated sodium channel (e.g., from Blattella germanica) is injected into the oocytes.

-

The oocytes are incubated for several days to allow for channel expression.

2. Electrophysiological Recording :

-

An oocyte expressing the channels is placed in a recording chamber and perfused with a saline solution.

-

Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte.

-

The membrane potential is clamped at a holding potential (e.g., -100 mV).

-

To study the effect on the slow-inactivated state, a specific voltage protocol is applied:

-

The membrane is depolarized for a prolonged period (e.g., 30 seconds to -10 mV) to induce slow inactivation.

-

A brief repolarization (e.g., 50 ms at -100 mV) allows recovery from fast inactivation.

-

A test pulse (e.g., 20 ms to -10 mV) is applied to measure the remaining sodium current.

-

-

This compound is perfused into the chamber, and the voltage protocol is repeated to measure the inhibition of the sodium current.

-

The concentration-response relationship is determined by testing a range of this compound concentrations, and the IC₅₀ is calculated[7].

Conclusion

This compound is a significant advancement in insecticide chemistry, offering a novel mode of action that is highly effective against a broad spectrum of rice pests, including those resistant to conventional insecticides. Its primary action as a vesicular acetylcholine transporter (VAChT) inhibitor, supplemented by its ability to block voltage-gated sodium channels, provides a robust mechanism for insect control. The data and protocols summarized in this guide underscore the extensive research that has established the chemical and biological profile of this compound, positioning it as a critical tool for sustainable agriculture and insecticide resistance management.

References

- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C15H11F3N2O5S2 | CID 90258515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. medkoo.com [medkoo.com]

- 6. How to synthesize Oxazosulfyl_Chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A novel class of insecticidal alkylsulfones are potent inhibitors of vesicular acetylcholine transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound (Ref: S-1587) [sitem.herts.ac.uk]

- 10. Scientists suggest new mechanism of action for this compound and "compound A2" - Revista Cultivar [revistacultivar.com]

- 11. Development of the insecticide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insecticidal activity against rice pest of this compound, a novel sulfyl insecticide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxazosulfyl, a novel sulfyl insecticide developed by Sumitomo Chemical, has demonstrated potent, broad-spectrum activity against a variety of key agricultural pests.[1] Initially, its primary mode of action was attributed to the state-dependent blockage of voltage-gated sodium channels (VGSCs), leading to nerve inhibition and paralysis.[2][3] However, recent and compelling evidence has redefined its primary target as the vesicular acetylcholine transporter (VAChT).[1] This shift in understanding, supported by the Insecticide Resistance Action Committee (IRAC) reclassification of this compound into its own new group (37), highlights a novel mechanism for insect control.[4] This guide provides a comprehensive technical overview of both the historical and current understanding of this compound's mode of action, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes and experimental workflows.

The Contemporary Understanding: Inhibition of the Vesicular Acetylcholine Transporter (VAChT)

The most current research indicates that the primary insecticidal activity of this compound and related pyridine alkylsulfone derivatives stems from the potent inhibition of the vesicular acetylcholine transporter (VAChT).[1] VAChT is critical for loading acetylcholine into synaptic vesicles, a necessary step for cholinergic neurotransmission. By inhibiting this transporter, this compound effectively depletes the readily releasable pool of acetylcholine, leading to a failure of synaptic transmission at cholinergic synapses.[5]

This disruption of cholinergic signaling manifests as a reduction in synaptic efficiency, selective blockade of postsynaptic potentials, and the abolition of miniature excitatory postsynaptic currents (mEPSCs) in insects.[1] Ligand binding studies have shown that this compound inhibits the binding of a tritiated analogue to insect VAChT with a low nanomolar Kd value, and with approximately 5,000-fold greater potency than its effect on VGSCs, underscoring VAChT as the primary target.[1]

Signaling Pathway: Cholinergic Synapse and VAChT Inhibition

The following diagram illustrates a simplified cholinergic synapse and the point of disruption by this compound.

The Initial Hypothesis: State-Dependent Blockage of Voltage-Gated Sodium Channels

Initial research into this compound's mode of action identified voltage-gated sodium channels (VGSCs) as a target.[2] These studies demonstrated that this compound paralyzes insects, such as the American cockroach (Periplaneta americana), and depresses spontaneous nerve activity.[3] Electrophysiological experiments using the two-electrode voltage clamp (TEVC) technique on Xenopus oocytes expressing German cockroach (Blattella germanica) VGSCs revealed that this compound preferentially binds to and stabilizes the slow-inactivated state of these channels.[2][4] This state-dependent blockage inhibits the sodium currents necessary for the propagation of action potentials, leading to the observed paralysis.[3] While this effect is present, its occurrence at micromolar concentrations, compared to the nanomolar potency against VAChT, suggests it is a secondary, not the primary, mode of action.[6]

Quantitative Data

The insecticidal efficacy of this compound has been quantified against a range of pest species. The following tables summarize key data from published studies.

Table 1: Insecticidal Activity of this compound Against Various Pest Species

| Species | Stage | Application | LC50 (mg a.i./L) or LD50 (µg a.i./insect) | Reference |

|---|---|---|---|---|

| Brown planthopper (Nilaparvata lugens) | 3rd Instar Nymph | Foliar Spray | LC50: 0.41 | [7] |

| Small brown planthopper (Laodelphax striatellus) | 3rd Instar Nymph | Foliar Spray | LC50: 0.61 | [7] |

| White-backed planthopper (Sogatella furcifera) | 3rd Instar Nymph | Foliar Spray | LC50: 0.82 | [7] |

| Green rice leafhopper (Nephotettix cincticeps) | 3rd Instar Nymph | Foliar Spray | LC50: 0.092 | [7] |

| Rice stem borer (Chilo suppressalis) | 2nd Instar Larva | Foliar Spray | LC50: 0.20 | [7] |

| Rice leafroller (Cnaphalocrocis medinalis) | 2nd Instar Larva | Foliar Spray | LC50: 0.27 | [7] |

| Rice leaf beetle (Oulema oryzae) | Adult | Topical | LD50: 0.0040 |[7] |

Table 2: Comparative Potency of this compound on Proposed Targets

| Target | Parameter | Value | Species | Reference |

|---|---|---|---|---|

| Voltage-Gated Sodium Channel (VGSC) | IC50 | 12.3 µM | Blattella germanica | [6] |

| Vesicular Acetylcholine Transporter (VAChT) | Kd | Low nanomolar | Lucilia sericata | [1] |

| VAChT Binding Inhibition vs. VGSC | Potency Ratio | ~5000x greater for VAChT | - |[1] |

Key Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) for VGSC Analysis

This protocol, adapted from Suzuki & Yamato (2021), is used to measure the effect of this compound on VGSCs expressed in Xenopus oocytes.[2]

Methodology:

-

Oocyte Preparation: Xenopus laevis oocytes are harvested and injected with cRNA encoding the German cockroach VGSC. Oocytes are incubated for 2-4 days to allow for channel expression.

-

Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes filled with 3 M KCl. The oocyte is voltage-clamped at a holding potential of -100 mV.

-

Studying Slow Inactivation:

-

To measure the effect on the slow-inactivated state, a long depolarizing prepulse (e.g., 30 seconds to -10 mV) is applied to induce slow inactivation.

-

The membrane is then repolarized to -100 mV for a brief period (e.g., 50 ms) to allow recovery from fast inactivation.

-

A test pulse to -10 mV is then applied to measure the remaining sodium current.

-

-

Compound Application: Oocytes are perfused with a saline solution containing this compound at various concentrations. The voltage protocols are repeated to measure the compound's effect on the sodium currents and the kinetics of slow inactivation.

-

Data Analysis: The resulting currents are recorded and analyzed to determine the concentration-response relationship and the effect of this compound on the voltage-dependence of slow inactivation. The IC50 value is calculated using the Hill equation.[2]

Radioligand Binding Assay for VAChT Inhibition

This generalized protocol describes a competitive binding assay to determine the affinity of this compound for VAChT, based on the principles described by Goodchild et al. (2024).[1]

Methodology:

-

Membrane Preparation: Tissues rich in cholinergic synapses (e.g., heads of green bottle flies, Lucilia sericata) are homogenized in a cold buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended to a specific protein concentration.

-

Assay Incubation: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of a radiolabeled ligand known to bind to VAChT (e.g., a tritiated alkylsulfone analogue like [3H]-A1) and varying concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This traps the membranes with bound radioligand on the filter, while the unbound radioligand passes through.

-

Quantification: The filters are washed with ice-cold buffer to remove non-specific binding. After drying, a scintillation cocktail is added, and the radioactivity on each filter is counted using a scintillation counter.

-

Data Analysis: The amount of bound radioligand is plotted against the concentration of this compound. The data are fitted to a sigmoidal dose-response curve to determine the IC50 value, from which the inhibition constant (Ki) can be calculated.

Electrophysiology of the Drosophila Giant Fiber Pathway

This protocol is used to assess the impact of this compound on synaptic transmission in a defined, largely cholinergic, central nervous system pathway.[1]

Methodology:

-

Fly Preparation: An adult Drosophila melanogaster is anesthetized and mounted on a dissecting platform.

-

Electrode Placement:

-

Stimulating Electrodes: Two sharpened tungsten electrodes are inserted into the eyes to deliver a suprathreshold electrical stimulus to the brain, directly activating the giant fiber neurons.

-

Recording Electrodes: Glass microelectrodes are inserted into the dorsal longitudinal muscles (DLMs), which are post-synaptic to the giant fiber pathway via a cholinergic synapse.

-

-

Recording: A stimulus is applied to the brain, and the resulting postsynaptic potentials are recorded from the DLMs. The latency and success rate of the response are measured.

-

Compound Application: A saline solution containing this compound is applied to the exposed thoracic ganglion.

-

Post-Treatment Recording: The stimulation and recording protocol is repeated to observe any changes in the postsynaptic potential, such as a reduction in amplitude or complete blockade, indicating a failure of synaptic transmission.

Mandatory Visualizations

Experimental Workflows and Logical Relationships

Conclusion

The mode of action of this compound represents a significant development in insecticide science. While initial studies correctly identified its neurotoxic properties and an effect on voltage-gated sodium channels, subsequent, more sensitive research has compellingly demonstrated that its primary target is the vesicular acetylcholine transporter. This potent inhibition of VAChT, a novel target for commercial insecticides, provides a new tool for pest management, particularly in strategies for mitigating the development of resistance to existing insecticide classes. The dual-target nature, albeit with vastly different potencies, underscores the complexity of xenobiotic interactions in biological systems and highlights the importance of continued research to refine our understanding of insecticide modes of action.

References

- 1. Frontiers | Nociceptive Pathway in the Cockroach Periplaneta americana [frontiersin.org]

- 2. Electrophysiological recordings from the Drosophila giant fiber system (GFS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pure.royalholloway.ac.uk [pure.royalholloway.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Nociceptive Pathway in the Cockroach Periplaneta americana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neural circuit recording from an intact cockroach nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Altered Vesicular Acetylcholine Transporter Expression Regulates Acetylcholine Abundance in the Brain of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Inhibition of Vesicular Acetylcholine Transporter by Oxazosulfyl

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxazosulfyl, a novel insecticide from the pyridine alkylsulfone chemical class, has been identified as a potent inhibitor of the vesicular acetylcholine transporter (VAChT).[1][2] This mode of action represents a significant departure from the previously hypothesized target, the voltage-gated sodium channel (VGSC).[2][3] As a result of this discovery, the Insecticide Resistance Action Committee (IRAC) has classified this compound into a new and distinct class, Group 37, highlighting its unique mechanism.[1] This technical guide provides a comprehensive overview of the core scientific findings related to this compound's inhibition of VAChT, including its mechanism of action, quantitative data on its potency, and detailed protocols for the key experiments that have elucidated its function.

Mechanism of Action: Inhibition of Cholinergic Synaptic Transmission

The primary target of this compound is the vesicular acetylcholine transporter (VAChT), a critical protein in the cholinergic nervous system of insects.[2][4] VAChT is responsible for actively transporting acetylcholine (ACh) from the cytoplasm of the presynaptic neuron into synaptic vesicles. This process is essential for the storage and subsequent release of ACh into the synaptic cleft upon the arrival of an action potential.

By inhibiting VAChT, this compound prevents the loading of acetylcholine into synaptic vesicles.[2][4] This leads to a depletion of the readily releasable pool of the neurotransmitter. Consequently, even when the presynaptic neuron fires, the amount of ACh released into the synapse is significantly reduced, leading to a failure of cholinergic synaptic transmission.[2][4] This disruption of nerve signaling results in paralysis and ultimately the death of the insect.

Figure 1: Signaling pathway of cholinergic transmission and the inhibitory action of this compound.

Quantitative Data: Potency of this compound

While a precise IC50 or Kd value for the inhibition of VAChT by this compound is not publicly available, studies have demonstrated a significantly higher potency for this target compared to the voltage-gated sodium channel (VGSC).

| Target Site | Parameter | Value | Species | Reference |

| Vesicular Acetylcholine Transporter (VAChT) | Kd of [3H]-A1 | Low nanomolar | Lucilia sericata (green bottle fly) | [2][4] |

| Vesicular Acetylcholine Transporter (VAChT) | Relative Potency | ~5000x greater than for VGSC | Lucilia sericata (green bottle fly) | [2][4] |

| Voltage-gated Sodium Channel (VGSC) | IC50 | 12.3 µM | Blattella germanica (German cockroach) | [3][4] |

Experimental Protocols

The following sections detail the methodologies for the key experiments that have been instrumental in identifying and characterizing the mode of action of this compound. It is important to note that the specific protocols used in the primary research by Goodchild et al. (2024) are not publicly available; therefore, the following are representative protocols for these experimental techniques.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound to VAChT. A radiolabeled ligand, such as the tritiated alkylsulfone compound [3H]-A1 mentioned in the literature, or a known VAChT ligand like [3H]-vesamicol, is used to compete with this compound for binding to membrane fractions rich in VAChT.[2][4]

Representative Protocol:

-

Membrane Preparation:

-

Homogenize insect heads (e.g., Lucilia sericata) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cell debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in the assay buffer and determine the protein concentration.

-

-

Binding Assay:

-

In a microplate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]-A1 or [3H]-vesamicol), and varying concentrations of this compound.

-

To determine non-specific binding, include a set of wells with a high concentration of a known VAChT inhibitor (e.g., vesamicol).

-

Incubate the plate for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature).

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

-

Figure 2: Experimental workflow for a radioligand binding assay.

Electrophysiological Recordings

Electrophysiological studies have provided direct evidence of the disruptive effect of this compound on synaptic function in insects.

This experiment measures the effect of this compound on the nerve activity originating from the cerci, which are sensory organs in the American cockroach that detect air currents.

Representative Protocol:

-

Animal Preparation:

-

Anesthetize an adult American cockroach (Periplaneta americana) by cooling.

-

Immobilize the cockroach, ventral side up, on a dissecting dish.

-

Dissect the abdomen to expose the ventral nerve cord.

-

-

Recording Setup:

-

Place a recording electrode (e.g., a suction electrode or a pair of silver wire hooks) on the ventral nerve cord.

-

Place a reference electrode in the abdomen.

-

Amplify and filter the recorded neural signals.

-

-

Experimental Procedure:

-

Record the spontaneous and evoked (by air puffs to the cerci) afferent nerve activity.

-

Apply a saline solution containing a known concentration of this compound to the exposed nerve cord.

-

Continuously record the nerve activity and observe any changes in the frequency and amplitude of the action potentials.

-

The giant-fiber system in Drosophila melanogaster is a well-characterized neural circuit that mediates an escape response. This experiment assesses the effect of this compound on cholinergic transmission at a central synapse.

Representative Protocol:

-

Fly Preparation:

-

Anesthetize an adult Drosophila and fix it to a slide.

-

Insert stimulating electrodes into the brain and a ground electrode into the abdomen.

-

Insert recording electrodes into the tergotrochanteral muscle (TTM) and the dorsal longitudinal muscles (DLMs), which are postsynaptic to the giant fiber pathway.

-

-

Recording and Stimulation:

-

Stimulate the giant fiber neurons in the brain with short voltage pulses.

-

Record the resulting excitatory postsynaptic potentials (EPSPs) in the TTM and DLMs.

-

Apply this compound, either through topical application or by feeding, and monitor the changes in the amplitude and latency of the EPSPs.

-

mEPSCs are small postsynaptic currents that result from the spontaneous release of single vesicles of neurotransmitter. This experiment provides insight into the effect of this compound on the fundamental units of synaptic transmission.

Representative Protocol:

-

Larval Dissection:

-

Dissect a third-instar Drosophila larva in a saline solution to expose the body wall muscles and the innervating motor neurons.

-

-

Recording Setup:

-

Perform whole-cell voltage-clamp recordings from an identified muscle fiber (e.g., muscle 6).

-

Record the spontaneous mEPSCs.

-

-

Experimental Procedure:

-

Bath-apply a saline solution containing this compound to the preparation.

-

Continuously record the mEPSCs and analyze the changes in their frequency and amplitude. A decrease in frequency would suggest a presynaptic site of action, consistent with the inhibition of VAChT.

-

Figure 3: Generalized experimental workflow for electrophysiological recordings.

Logical Framework for Mode of Action Determination

The determination of VAChT as the primary target of this compound is based on a logical progression of experimental evidence that points away from the initially suspected VGSC and towards the cholinergic system.

Figure 4: Logical relationship of evidence supporting VAChT inhibition by this compound.

Conclusion

References

- 1. This compound|Novel VAChT Inhibitor|For Research [benchchem.com]

- 2. Scientists suggest new mechanism of action for this compound and "compound A2" - Revista Cultivar [revistacultivar.com]

- 3. This compound, a Novel Sulfyl Insecticide, Binds to and Stabilizes the Voltage-Gated Sodium Channels in the Slow-Inactivated State - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A novel class of insecticidal alkylsulfones are potent inhibitors of vesicular acetylcholine transport - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Secondary Target of Oxazosulfyl: Voltage-Gated Sodium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxazosulfyl, a novel sulfyl insecticide, has been identified as a potent agent for pest control. While its primary mode of action is the inhibition of the vesicular acetylcholine transporter (VAChT), significant research has also elucidated a secondary, yet crucial, interaction with voltage-gated sodium channels (VGSCs). This technical guide provides an in-depth exploration of this secondary target, detailing the mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to characterize this interaction. The information presented herein is intended to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the off-target effects of this compound, which is critical for both resistance management strategies and the development of future insecticides.

Introduction

This compound is the first of a new class of sulfyl insecticides with broad-spectrum activity.[1] Initially, its mechanism of action was investigated in the context of its effects on the nervous system, leading to the discovery of its interaction with voltage-gated sodium channels.[2] Subsequent research, however, has provided compelling evidence that the primary target of this compound is the vesicular acetylcholine transporter (VAChT).[1][3] This has led to the classification of this compound by the Insecticide Resistance Action Committee (IRAC) into its own unique class, Group 37.[4][5]

Despite the confirmation of VAChT as the primary target, the effects of this compound on VGSCs remain a significant area of study. Understanding these secondary interactions is paramount for a complete toxicological profile and for predicting potential synergistic or antagonistic effects with other neurotoxic agents. This guide focuses specifically on the secondary target of this compound, providing a detailed technical overview of its interaction with voltage-gated sodium channels.

Primary Mode of Action: Vesicular Acetylcholine Transporter (VAChT) Inhibition

To contextualize the secondary target, it is essential to briefly describe the primary mode of action of this compound. The insecticide is a potent inhibitor of the vesicular acetylcholine transporter (VAChT).[1][6] VAChT is responsible for loading acetylcholine into synaptic vesicles, a critical step in cholinergic neurotransmission.[1] By inhibiting VAChT, this compound disrupts this process, leading to a reduction in cholinergic synaptic transmission efficiency, which ultimately results in paralysis and death of the insect.[1][3] Studies have shown that this compound inhibits VAChT with a potency approximately 5000 times greater than its effect on voltage-gated sodium channels.[1]

Figure 1: Simplified signaling pathway of this compound's primary mode of action on the vesicular acetylcholine transporter (VAChT).

Secondary Target: Voltage-Gated Sodium Channels (VGSCs)

Mechanism of Action

This compound has been demonstrated to act as a state-dependent blocker of insect voltage-gated sodium channels.[3] Specifically, it binds to and stabilizes the slow-inactivated state of the channel.[2][3] This action results in the inhibition of sodium currents, leading to a depression of spontaneous nerve activity and contributing to the paralytic symptoms observed in poisoned insects.[3] The effect is similar to that of other sodium channel blocker insecticides, such as indoxacarb.[7]

The preference of this compound for the slow-inactivated state means that its blocking effect is enhanced by prolonged depolarization of the nerve membrane. This state-dependent inhibition is a key feature of its interaction with VGSCs.

Figure 2: Proposed mechanism of this compound's state-dependent blockage of voltage-gated sodium channels (VGSCs).

Quantitative Data

The interaction of this compound with VGSCs has been quantified through electrophysiological studies. The following tables summarize the key findings from research on German cockroach (Blattella germanica) VGSCs expressed in Xenopus oocytes.

Table 1: Inhibitory Concentration of this compound on Slow-Inactivated Sodium Channels

| Compound | IC50 (μM) |

| This compound | 12.28 |

| DCJW (active form of indoxacarb) | 3.11 |

Data from Suzuki et al., 2021[3]

Table 2: Effect of this compound on the Recovery from Slow Inactivation of VGSCs

| Treatment | Recovery from Slow Inactivation |

| Untreated | Normal recovery |

| 100 μM this compound | Significantly delayed |

Data from Suzuki et al., 2021[3]

Experimental Protocols

The characterization of this compound's effect on VGSCs primarily relies on the two-electrode voltage clamp (TEVC) technique using the Xenopus oocyte expression system.

Key Experimental Steps:

-

cRNA Preparation: The mRNA encoding the German cockroach voltage-gated sodium channel (BgNav1) is synthesized in vitro.

-

Oocyte Preparation and Injection: Oocytes are harvested from Xenopus laevis and defolliculated. A specific amount of the BgNav1 cRNA is then injected into each oocyte.

-

Incubation: The injected oocytes are incubated for several days to allow for the expression of the sodium channels on the oocyte membrane.

-

Two-Electrode Voltage Clamp (TEVC) Recordings:

-

An oocyte expressing the VGSCs is placed in a recording chamber and perfused with a saline solution.

-

Two microelectrodes, one for voltage clamping and one for current recording, are inserted into the oocyte.

-

The membrane potential is held at a specific level (e.g., -100 mV).

-

A series of voltage pulses are applied to elicit sodium currents and to study the different states of the channel (resting, open, fast-inactivated, and slow-inactivated).

-

This compound is applied to the bath, and the changes in sodium currents are recorded and analyzed.

-

-

Data Analysis: The recorded currents are analyzed to determine the effects of this compound on various channel parameters, such as the current amplitude, activation and inactivation kinetics, and recovery from inactivation. The concentration-response relationship is determined to calculate the IC50 value.

Figure 3: Experimental workflow for the two-electrode voltage clamp (TEVC) assay to study the effects of this compound on VGSCs.

Discussion and Conclusion

The interaction of this compound with voltage-gated sodium channels, while secondary to its potent inhibition of VAChT, is a noteworthy aspect of its toxicological profile. The state-dependent blockage of VGSCs, particularly the stabilization of the slow-inactivated state, contributes to the overall neurotoxic effects observed in insects.

For researchers in the field of insecticide discovery and development, the dual targets of this compound present both challenges and opportunities. The off-target effects on VGSCs need to be considered when evaluating the potential for resistance development. Insects with mutations in the VGSC gene, which confer resistance to other classes of insecticides, may exhibit altered susceptibility to this compound.

Furthermore, the elucidation of this secondary mechanism of action provides a more complete understanding of the insecticidal properties of the sulfyl class. This knowledge can be leveraged in the design of novel insecticides with improved target specificity and reduced off-target effects. It also opens avenues for exploring potential synergistic combinations of insecticides that target different sites within the insect nervous system.

References

- 1. A novel class of insecticidal alkylsulfones are potent inhibitors of vesicular acetylcholine transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a Novel Sulfyl Insecticide, Binds to and Stabilizes the Voltage-Gated Sodium Channels in the Slow-Inactivated State - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Scientists suggest new mechanism of action for this compound and "compound A2" - Revista Cultivar [revistacultivar.com]

- 4. Development of the insecticide this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Scientists suggest new mode of action for pyridine alkylsulfone insecticides - Cultivar Magazine [revistacultivar.com]

- 7. researchgate.net [researchgate.net]

Synthesis Pathway of Oxazosulfyl Technical Grade: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazosulfyl is a novel insecticide developed by Sumitomo Chemical, belonging to the sulfyl class of insecticides. It exhibits potent activity against a range of rice pests. This technical guide provides a detailed overview of the synthesis pathway for technical grade this compound, compiled from available scientific literature and patent documentation. The synthesis is a multi-step process involving the construction of a substituted picolinic acid, followed by amide coupling, benzoxazole formation, and a final oxidation step.

Core Synthesis Pathway

The synthesis of this compound can be broadly categorized into the formation of two key intermediates, 3-(ethylsulfonyl)pyridine-2-carboxylic acid and 2-amino-4-(trifluoromethylsulfonyl)phenol, followed by their condensation and subsequent oxidation.

Overall Synthesis Scheme

Caption: Overall synthesis scheme for this compound.

Detailed Experimental Protocols and Data

The following sections provide detailed methodologies for the key transformations in the synthesis of this compound.

Step 1 & 2: Synthesis of 3-(Ethylthio)pyridine-2-carboxylic acid

This intermediate is synthesized from 3-chloro-2-cyanopyridine in a two-step process.

Experimental Protocol:

-

Synthesis of 3-(Ethylthio)-2-cyanopyridine: To a solution of 3-chloro-2-cyanopyridine in a suitable solvent such as dimethylformamide (DMF), sodium ethanethiolate is added portion-wise at room temperature. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC). The product is then isolated by extraction and purified.

-

Hydrolysis to 3-(Ethylthio)pyridine-2-carboxylic acid: The resulting 3-(ethylthio)-2-cyanopyridine is subjected to hydrolysis using a strong base, such as sodium hydroxide, in an aqueous solution. The mixture is heated to reflux to drive the reaction to completion. After cooling, the solution is acidified to precipitate the carboxylic acid, which is then filtered, washed, and dried.

| Step | Reactants | Reagents/Solvents | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | 3-Chloro-2-cyanopyridine | Sodium ethanethiolate, DMF | 25 | 4-6 | ~90 |

| 2 | 3-(Ethylthio)-2-cyanopyridine | Sodium hydroxide, Water | 100 | 8-12 | ~85 |

Step 3: Amide Coupling

The synthesized picolinic acid derivative is coupled with 2-amino-4-(trifluoromethylthio)phenol.

Experimental Protocol:

A mixture of 3-(ethylthio)pyridine-2-carboxylic acid and a coupling agent, such as thionyl chloride or a carbodiimide, in an anhydrous aprotic solvent like toluene is stirred to form the acid chloride or an activated ester. To this mixture, 2-amino-4-(trifluoromethylthio)phenol is added, and the reaction is stirred, often in the presence of a base (e.g., triethylamine) to scavenge the acid byproduct, until the amide formation is complete. The product is isolated by filtration or extraction.

| Reactants | Coupling Agent | Solvent | Base | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 3-(Ethylthio)pyridine-2-carboxylic acid, 2-Amino-4-(trifluoromethylthio)phenol | Thionyl Chloride | Toluene | Triethylamine | 80-100 | 6-8 | ~80-85 |

Step 4: Benzoxazole Ring Formation (Cyclization)

The amide intermediate undergoes intramolecular cyclization to form the benzoxazole ring.

Experimental Protocol:

The N-(2-hydroxy-5-(trifluoromethylthio)phenyl)-3-(ethylthio)picolinamide is heated in a high-boiling point solvent, such as polyphosphoric acid (PPA) or a mixture of phosphorus oxychloride in a suitable solvent. The elevated temperature promotes the dehydration and subsequent ring closure to form the benzoxazole derivative. The product is then isolated by pouring the reaction mixture into water and collecting the precipitate.

| Intermediate | Reagent/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| N-(2-Hydroxy-5-(trifluoromethylthio)phenyl)-3-(ethylthio)picolinamide | Polyphosphoric Acid | 150-180 | 3-5 | ~75-80 |

Step 5: Oxidation to this compound

The final step is the oxidation of both sulfur atoms to their corresponding sulfonyl groups.

Experimental Protocol:

The intermediate, 2-(3-(ethylthio)pyridin-2-yl)-5-(trifluoromethylthio)benzoxazole, is dissolved in a suitable solvent like acetic acid or dichloromethane. An oxidizing agent, such as hydrogen peroxide in the presence of a catalyst (e.g., sodium tungstate) or a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), is added portion-wise while controlling the temperature. The reaction is monitored until the complete oxidation of both thioether moieties. The final product, this compound, is then isolated by crystallization or chromatographic purification.

| Intermediate | Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2-(3-(Ethylthio)pyridin-2-yl)-5-(trifluoromethylthio)benzoxazole | m-CPBA | Dichloromethane | 0-25 | 4-6 | ~70-75 |

Industrial Manufacturing Process Workflow

An alternative industrial synthesis route has been developed to improve safety and cost-effectiveness.[1] This process avoids the use of the malodorous ethanethiol and introduces the trifluoromethanesulfonyl group at a later stage.

Caption: Industrial manufacturing workflow for this compound.

This industrial process prioritizes the use of less hazardous reagents and potentially more efficient one-pot procedures for certain steps. The introduction of the trifluoromethanesulfonyl group in a later step might involve the use of reagents like the Ruppert-Prakash reagent (TMSCF3).[1]

Conclusion

The synthesis of technical grade this compound is a well-defined process involving several key chemical transformations. This guide provides a comprehensive overview of the synthetic pathway, including detailed experimental protocols and quantitative data where available. The development of an optimized industrial manufacturing process highlights the continuous efforts to improve the safety, efficiency, and cost-effectiveness of producing this important insecticide. Researchers and professionals in drug development can utilize this information for further studies and process optimization.

References

Metabolic Fate of Oxazosulfyl in Soil and Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazosulfyl is a novel insecticide belonging to the "Sulfyl" chemical class, characterized by its ethylsulfonyl moiety. It is effective against a broad spectrum of major rice insect pests.[1] Understanding the metabolic fate of this compound in soil and water is crucial for assessing its environmental impact and ensuring its safe and sustainable use in agriculture. This technical guide provides an in-depth overview of the degradation of this compound in these environmental compartments, including its degradation pathways, key metabolites, and the experimental protocols used for their study.

Data Presentation: Degradation Kinetics

The persistence of this compound in soil and water is determined by its degradation half-life (DT50), which is the time required for 50% of the initial concentration to dissipate. The following tables summarize the available quantitative data on the degradation kinetics of this compound.

Table 1: Degradation Half-life of this compound in Water

| Condition | pH | Temperature (°C) | Half-life (days) | Primary Degradation Pathway |

| Hydrolysis | 4 | 25 | ≥ 365 | - |

| Hydrolysis | 7 | 25 | ≥ 365 | - |

| Hydrolysis | 9 | 25 | 281 | Cleavage of the oxazole ring |

| Photodegradation (Buffer) | 7 | Not Specified | 331 | - |

| Photodegradation (Natural Water) | Not Specified | Not Specified | 156 | Cleavage of the oxazole ring |

Source:[1]

Table 2: Degradation Half-life of this compound in Soil

| Condition | Soil Type | Temperature (°C) | Half-life (days) | Primary Degradation Pathway |

| Aerobic | Not Specified | 25 | ≥ 2000 | Cleavage of the oxazole ring |

| Flooded Aerobic | Not Specified | 25 | ~1000 | Cleavage of the oxazole ring |

Source:[1]

Metabolic Pathways

The primary metabolic pathway for this compound in both soil and water involves the cleavage of the oxazole ring.[1] This initial cleavage leads to the formation of intermediate metabolites that are likely further degraded. The following diagram illustrates the proposed initial step in the degradation of this compound.

Caption: Proposed initial degradation step of this compound.

Experimental Protocols

The study of the metabolic fate of this compound in soil and water typically follows standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD). These protocols often involve the use of radiolabeled compounds to trace the parent molecule and its metabolites.

Aerobic Soil Metabolism Study (Adapted from OECD Guideline 307)

This study aims to determine the rate and pathway of aerobic degradation of this compound in soil.

1. Test System:

-

Soil: Fresh, sieved (<2 mm) soil, typically a sandy loam or silt loam, with known characteristics (pH, organic carbon content, microbial biomass).

-

Test Substance: ¹⁴C-labeled this compound of known radiochemical purity, dissolved in a suitable solvent.

-

Apparatus: Incubation flasks (e.g., biometer flasks) that allow for the maintenance of aerobic conditions and trapping of volatile metabolites like ¹⁴CO₂.

2. Experimental Procedure:

-

Application: The ¹⁴C-Oxazosulfyl solution is applied evenly to the soil samples. The application rate should be relevant to the recommended field application rate.

-

Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of maximum water holding capacity) for a period of up to 120 days.

-

Sampling: Duplicate samples are taken at various time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extraction: Soil samples are extracted with appropriate organic solvents (e.g., acetonitrile, methanol) to recover the parent compound and its metabolites. Multiple extractions may be necessary to ensure high recovery.

-

Analysis:

-

The extracts are analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) with a radioactivity detector to quantify the parent compound and metabolites.

-

The identity of the metabolites is confirmed using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

The amount of ¹⁴CO₂ produced is measured by liquid scintillation counting of the trapping solution.

-

Non-extractable (bound) residues are quantified by combusting the extracted soil and measuring the resulting ¹⁴CO₂.

-

3. Data Analysis:

-

The concentration of this compound and its metabolites is plotted against time.

-

The degradation half-life (DT50) and other kinetic parameters are calculated using appropriate models (e.g., first-order kinetics).

-

A mass balance is established at each sampling point to account for the distribution of radioactivity.

Caption: Experimental workflow for an aerobic soil metabolism study.

Hydrolysis Study in Water (Adapted from OECD Guideline 111)

This study determines the rate of abiotic degradation of this compound in aqueous solutions at different pH values.

1. Test System:

-

Water: Sterile, buffered aqueous solutions at pH 4, 7, and 9.

-

Test Substance: ¹⁴C-labeled this compound.

-

Apparatus: Sterile test vessels kept in the dark at a constant temperature.

2. Experimental Procedure:

-

Application: ¹⁴C-Oxazosulfyl is added to the buffered solutions to achieve a known initial concentration.

-

Incubation: The solutions are incubated in the dark at a controlled temperature (e.g., 25°C).

-

Sampling: Aliquots are taken at various time intervals.

-

Analysis: The concentration of ¹⁴C-Oxazosulfyl and any degradation products is determined by HPLC with a radioactivity detector. Metabolite identification is performed using LC-MS/MS.

3. Data Analysis:

-

Degradation rates and half-lives are calculated for each pH.

Caption: Experimental workflow for a hydrolysis study.

Conclusion

The available data indicate that this compound is a persistent molecule in soil, particularly under aerobic conditions, with a half-life of over five years. In water, its degradation is pH-dependent, being more rapid under alkaline conditions. Photodegradation in natural water also contributes to its dissipation. The primary degradation mechanism is the cleavage of the oxazole ring. Further research is needed to fully elucidate the structures of the various metabolites and their potential biological activity. The standardized experimental protocols outlined in this guide provide a robust framework for conducting such environmental fate studies.

References

Oxazosulfyl: An In-Depth Technical Guide to its Photostability and Hydrolysis Under Laboratory Conditions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazosulfyl is a novel insecticide developed by Sumitomo Chemical Co., Ltd., belonging to the sulfyl chemical class.[1] It is effective against a range of rice insect pests.[1] Understanding the environmental fate of a pesticide, including its stability to light (photostability) and water (hydrolysis), is crucial for assessing its persistence, potential for bioaccumulation, and overall environmental impact. This technical guide provides a comprehensive overview of the available laboratory data on the photostability and hydrolysis of this compound.

The information presented herein is primarily derived from studies conducted by the manufacturer, Sumitomo Chemical Co., Ltd., as detailed in their research and development reports. While these reports provide key data on the degradation half-lives and primary degradation pathways, detailed experimental protocols and the specific structures of all degradation products are not extensively available in the public domain. The studies were likely conducted following internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), which provide standardized methods for testing the environmental fate of chemicals.[2][3][4]

Data Presentation

The stability of this compound under various laboratory conditions is summarized in the tables below. This data is essential for predicting its behavior in aquatic environments.

Table 1: Hydrolytic Stability of this compound

| pH | Temperature (°C) | Half-life (DT₅₀) | Degradation Pathway |

| 4 | 25 | ≥ 1 year | Stable |

| 7 | 25 | ≥ 1 year | Stable |

| 9 | 25 | 281 days | Cleavage of the oxazole ring |

Data sourced from Sumitomo Chemical Co., Ltd. research report.[1]

Table 2: Photolytic Stability of this compound

| Medium | Light Source | Temperature (°C) | Half-life (DT₅₀) |

| Buffer Solution (pH not specified) | Simulated Sunlight | Not Specified | 331 days |

Data sourced from Sumitomo Chemical Co., Ltd. research report.[1]

Experimental Protocols

While specific, detailed experimental protocols for the studies on this compound are not publicly available, this section outlines the likely methodologies based on standard OECD guidelines for chemical testing.

Hydrolysis Study (Likely based on OECD Guideline 111)

The hydrolysis of this compound was likely investigated as a function of pH.[1] Standard protocols for such studies involve the following steps:

-

Test Substance: 14C-labeled this compound was used to trace the parent compound and its degradation products.[1]

-

Buffer Solutions: Sterile aqueous buffer solutions of pH 4, 7, and 9 were prepared.

-

Incubation: The test substance was added to the buffer solutions and incubated in the dark at a constant temperature (25°C) to prevent photodegradation.[1]

-

Sampling: Aliquots were taken at various time intervals.

-

Analysis: The concentration of this compound and its degradation products were likely determined using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector. Identification of degradation products would typically involve techniques like Liquid Chromatography-Mass Spectrometry (LC-MS).

Photostability Study (Likely based on OECD Guideline 316)

The photostability of this compound in water was assessed to determine its degradation under simulated sunlight. A typical protocol would include:

-

Test Substance: 14C-labeled this compound was likely used.[1]

-

Aqueous Medium: The test substance was dissolved in a sterile buffer solution.

-

Light Source: A light source that simulates natural sunlight, such as a xenon arc lamp with appropriate filters, would have been used.[2][5]

-

Incubation: The test solutions were irradiated at a controlled temperature. Dark controls, kept at the same temperature but protected from light, would have been run in parallel to differentiate between hydrolytic and photolytic degradation.

-

Sampling and Analysis: Samples were collected at set intervals and analyzed, likely using HPLC with radioactivity detection and LC-MS for product identification.

Degradation Pathways

The primary degradation pathway for this compound under both hydrolytic (alkaline conditions) and photolytic conditions is reported to be the cleavage of the oxazole ring.[1] While the exact structures of the resulting degradation products are not specified in the available literature, a generalized pathway can be proposed.

Hydrolysis and Photolysis Degradation Workflow

The following diagram illustrates the general experimental workflow to determine the degradation of this compound.

Caption: General experimental workflow for hydrolysis and photolysis studies.

Proposed Degradation Pathway of this compound

The cleavage of the oxazole ring in this compound would likely result in the formation of two main fragments. The following diagram illustrates this proposed degradation.

Caption: Proposed primary degradation pathway of this compound.

Conclusion

Based on the available laboratory data, this compound is stable to hydrolysis under acidic and neutral conditions, with a half-life of over a year.[1] Under alkaline conditions (pH 9), it degrades with a half-life of 281 days.[1] The compound is also relatively stable to photolysis in aqueous solutions, with a half-life of 331 days.[1] The primary degradation mechanism in both cases is the cleavage of the oxazole ring.[1] This information suggests that in aquatic environments, this compound is likely to be persistent, particularly in neutral to acidic waters and in the absence of significant microbial degradation. Further research, including the identification and toxicological assessment of its degradation products, would provide a more complete picture of its environmental fate and impact.

References

Ecotoxicological Profile of Oxazosulfyl: A Technical Guide for Researchers

An In-depth Examination of the Effects of the Novel Insecticide Oxazosulfyl on Non-target Aquatic Organisms

Introduction

This compound is a novel insecticide belonging to the sulfyl chemical class, developed by Sumitomo Chemical. It exhibits a broad spectrum of activity against major rice pests, including those resistant to existing insecticides. Its unique mode of action and efficacy make it a significant new tool in crop protection. However, the introduction of any new pesticide into the environment necessitates a thorough evaluation of its potential impacts on non-target organisms. This technical guide provides a comprehensive overview of the known ecotoxicological effects of this compound on non-target aquatic organisms, with a focus on data relevant to researchers, scientists, and drug development professionals.

Chemical Identity

| Property | Value |

| Common Name | This compound |

| IUPAC Name | 2-[3-(ethylsulfonyl)pyridin-2-yl]-5-[(trifluoromethyl)sulfonyl]-1,3-benzoxazole[1][2] |

| CAS Number | 1616678-32-0[1][3] |

| Chemical Formula | C₁₅H₁₁F₃N₂O₅S₂[1][3] |

| Molecular Weight | 420.38 g/mol [1] |

| Chemical Structure |

Mode of Action in Non-Target Aquatic Organisms

The primary mode of action of this compound in target insect pests is the inhibition of the vesicular acetylcholine transporter (VAChT). This disruption of cholinergic synaptic transmission leads to a reduction in nerve activity, paralysis, and eventual death of the insect[4][5][6][7]. Additionally, this compound has been shown to act as a state-dependent blocker of voltage-gated sodium channels (VGSCs), binding to and stabilizing the slow-inactivated state of these channels, which further contributes to the depression of nerve activity[5][8][9][10][11]. While the specific molecular interactions in non-target aquatic organisms have not been as extensively studied, it is presumed that a similar mode of action, particularly on the nervous systems of aquatic invertebrates, is responsible for the observed toxic effects.

Ecotoxicological Data

The following tables summarize the available quantitative data on the acute ecotoxicity of this compound to various non-target aquatic organisms. It is important to note the distinction between the technical grade (TG) active ingredient and formulated products, such as the 3.0% granular (GR) formulation, as their toxicity profiles can differ significantly.

Acute Toxicity to Aquatic Invertebrates

| Species | Active Ingredient/Formulation | Endpoint | Value (mg/L) | Reference |

| Daphnia magna (Water Flea) | This compound Technical Grade | 48-hour EC₅₀ (Immobilization) | > 8.0 | [4] |

| Daphnia magna (Water Flea) | This compound 3.0% GR | 48-hour EC₅₀ (Immobilization) | > 1000 | [4] |

| Chironomus yoshimatsui (Midge) | This compound Technical Grade | 48-hour EC₅₀ | 0.036 | [4] |

Acute Toxicity to Fish

| Species | Active Ingredient/Formulation | Endpoint | Value (mg/L) | Reference |

| Cyprinus carpio (Common Carp) | This compound Technical Grade | 96-hour LC₅₀ | > 7.9 | [4] |

| Cyprinus carpio (Common Carp) | This compound 3.0% GR | 96-hour LC₅₀ | > 1000 | [4] |

Toxicity to Aquatic Plants

| Species | Active Ingredient/Formulation | Endpoint | Value (mg/L) | Reference |

| Raphidocelis subcapitata (Green Alga) | This compound Technical Grade | 72-hour ErC₅₀ (Growth Rate Inhibition) | 2.2 | [4] |

| Raphidocelis subcapitata (Green Alga) | This compound 3.0% GR | 72-hour ErC₅₀ (Growth Rate Inhibition) | 100 | [4] |

Chronic Toxicity Data

Currently, there is a lack of publicly available data on the chronic toxicity (e.g., No-Observed-Effect Concentration, NOEC) of this compound to non-target aquatic organisms. Such data is crucial for a comprehensive environmental risk assessment and for understanding the potential long-term impacts of this insecticide on aquatic ecosystems.

Toxicity to Amphibians

No specific studies on the ecotoxicological effects of this compound on amphibians have been identified in the public domain at the time of this report. This represents a significant data gap, as amphibians are known to be particularly sensitive to pesticide exposure.

Experimental Protocols

While the specific, detailed experimental protocols for the ecotoxicological studies of this compound are not publicly available, they are likely to have followed standardized international guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following are generalized descriptions of the probable methodologies based on these standard guidelines.

Fish Acute Toxicity Test (based on OECD Guideline 203)

This test is designed to determine the median lethal concentration (LC₅₀) of a substance in fish over a 96-hour exposure period.

-

Test Organism: A recommended fish species, such as Cyprinus carpio (Common Carp) or Oncorhynchus mykiss (Rainbow Trout).

-

Test Conditions: Fish are exposed to a range of concentrations of the test substance in a controlled environment. Key parameters such as temperature, pH, and dissolved oxygen are monitored and maintained within specified limits.

-

Exposure Duration: 96 hours.

-

Observations: Mortalities and any sublethal effects (e.g., abnormal behavior, discoloration) are recorded at 24, 48, 72, and 96 hours.

-

Endpoint: The LC₅₀, the concentration estimated to cause mortality in 50% of the test fish, is calculated.

Daphnia sp. Acute Immobilisation Test (based on OECD Guideline 202)

This test evaluates the acute toxicity of a substance to Daphnia species by determining the concentration that immobilizes 50% of the organisms (EC₅₀).

-

Test Organism: Young daphnids (Daphnia magna), less than 24 hours old.

-

Test Conditions: Daphnids are exposed to a series of concentrations of the test substance in a static or semi-static system.

-

Exposure Duration: 48 hours.

-

Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

-

Endpoint: The EC₅₀ for immobilization is calculated at 48 hours.

Algal Growth Inhibition Test (based on OECD Guideline 201)

This test assesses the effects of a substance on the growth of freshwater microalgae.

-

Test Organism: An exponentially growing culture of a green alga, such as Raphidocelis subcapitata.

-

Test Conditions: Algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium under continuous illumination and controlled temperature.

-

Exposure Duration: 72 hours.

-

Observations: Algal growth is measured at 24, 48, and 72 hours, typically by cell counts or spectrophotometric methods.

-

Endpoint: The ErC₅₀ (growth rate inhibition) or EbC₅₀ (biomass inhibition) is calculated.

Environmental Fate and Degradation

The environmental persistence and degradation of this compound are key factors in determining its potential for long-term ecotoxicological effects. In hydrolysis studies, this compound was found to be stable in acidic and neutral buffer solutions (pH 4 and 7). In an alkaline buffer solution (pH 9), degradation occurred with a half-life of 281 days at 25°C. The primary degradation pathway in water is the cleavage of the oxazole ring. Photodegradation in natural water is slightly accelerated, with a half-life of 156 days under simulated sunlight conditions. In soil, the degradation half-life is considerably longer. The primary metabolic pathway in plants also involves the hydrolysis and cleavage of the oxazole ring, with subsequent degradation and incorporation into plant constituents.

Conclusion and Future Research Directions

The available data indicate that while the technical grade of this compound presents some level of acute toxicity to certain non-target aquatic organisms, particularly the midge Chironomus yoshimatsui, the granular formulation (3.0% GR) exhibits significantly lower acute toxicity. However, the current understanding of the ecotoxicological profile of this compound is incomplete.

Key areas for future research include:

-

Chronic Toxicity Studies: Long-term studies are essential to determine the NOEC values for various aquatic species to assess the risks associated with continuous, low-level exposure.

-

Amphibian Toxicity: Given the ecological importance and sensitivity of amphibians, dedicated studies on the effects of this compound on this group are crucial.

-

Metabolite Toxicity: The ecotoxicity of the degradation products of this compound in aquatic environments should be investigated to ensure a comprehensive risk assessment.

-

Sublethal Effects: Research into the sublethal effects of this compound on the behavior, reproduction, and development of non-target aquatic organisms would provide a more nuanced understanding of its potential environmental impact.

A more complete dataset in these areas will be vital for developing robust environmental risk assessments and ensuring the sustainable use of this novel insecticide.

References

- 1. medkoo.com [medkoo.com]

- 2. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 3. This compound | C15H11F3N2O5S2 | CID 90258515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Scientists suggest new mechanism of action for this compound and "compound A2" - Revista Cultivar [revistacultivar.com]

- 5. researchgate.net [researchgate.net]

- 6. A novel class of insecticidal alkylsulfones are potent inhibitors of vesicular acetylcholine transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Development of the insecticide this compound [jstage.jst.go.jp]

- 8. This compound – Wikipedia [de.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. This compound, a Novel Sulfyl Insecticide, Binds to and Stabilizes the Voltage-Gated Sodium Channels in the Slow-Inactivated State - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. How to synthesize Oxazosulfyl_Chemicalbook [chemicalbook.com]

The Rise of Sulfoximines: A Technical Guide to a Novel Class of Insecticides

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing challenge to manage sap-feeding insect pests, the emergence of insecticide resistance necessitates the discovery and development of novel chemical classes with unique modes of action. The sulfoximines represent a significant advancement in this field, offering a distinct alternative to established insecticides, particularly in the face of growing resistance to neonicotinoids. This technical guide provides an in-depth overview of the core insecticidal properties of the sulfoximine chemical class, with a primary focus on its flagship compound, sulfoxaflor.

The sulfoximines are a class of insecticides characterized by a unique sulfoximine functional group.[1] Sulfoxaflor, the first commercialized compound from this class, has demonstrated high efficacy against a broad spectrum of sap-feeding insects, including aphids, whiteflies, and planthoppers.[2] A key attribute of the sulfoximine class is its distinct interaction with the insect nervous system, which contributes to its effectiveness against insect populations that have developed resistance to other insecticide classes.[3]

Mechanism of Action: A Unique Nicotinic Acetylcholine Receptor Modulator

Sulfoximines act as competitive modulators of nicotinic acetylcholine receptors (nAChRs) in insects. The Insecticide Resistance Action Committee (IRAC) has classified them into their own subgroup, 4C, distinguishing them from neonicotinoids (4A), nicotine (4B), and butenolides (4D).